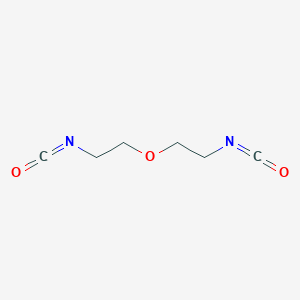
1-Isocyanato-2-(2-isocyanatoethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-2-(2-isocyanatoethoxy)ethane is an organic compound with the molecular formula C6H10N2O3. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane can be synthesized through the reaction of ethylene glycol with phosgene, followed by the reaction with ammonia to form the corresponding urea derivative. This urea derivative is then treated with phosgene again to yield the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used to react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate or triethylamine are often used to accelerate the reactions.
Major Products:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed by the polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-2-(2-isocyanatoethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Integral in the production of polyurethane foams, coatings, and adhesives, which are used in construction, automotive, and packaging industries.
Wirkmechanismus
The mechanism of action of 1-isocyanato-2-(2-isocyanatoethoxy)ethane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in the production of polyurethanes and other polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.
Uniqueness: 1-Isocyanato-2-(2-isocyanatoethoxy)ethane is unique due to its aliphatic structure, which imparts different physical and chemical properties compared to aromatic diisocyanates like TDI and MDI. This aliphatic nature often results in lower toxicity and different mechanical properties in the resulting polymers.
Eigenschaften
CAS-Nummer |
25595-74-8 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
1-isocyanato-2-(2-isocyanatoethoxy)ethane |
InChI |
InChI=1S/C6H8N2O3/c9-5-7-1-3-11-4-2-8-6-10/h1-4H2 |
InChI-Schlüssel |
QLOQTKGUQKAAAB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCN=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















